2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one
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Overview
Description
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with ethyl and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an ortho-diamine with a ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It serves as a tool for studying the biological activity of benzodiazepines.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and nervous system, which is responsible for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties.
Uniqueness
What sets 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one apart is its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable compound for specific therapeutic applications and research studies .
Properties
CAS No. |
88629-05-4 |
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Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-ethyl-2,5-diphenyl-4,5-dihydro-1H-1,4-benzodiazepin-3-one |
InChI |
InChI=1S/C23H22N2O/c1-2-23(18-13-7-4-8-14-18)22(26)24-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23/h3-16,21,25H,2H2,1H3,(H,24,26) |
InChI Key |
BGUQPNJTZMHHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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